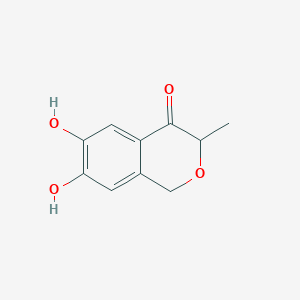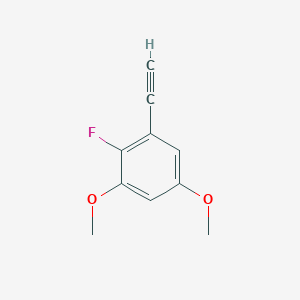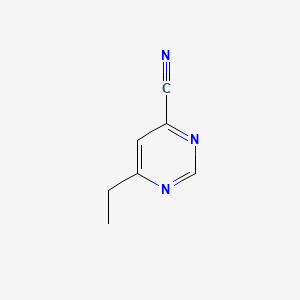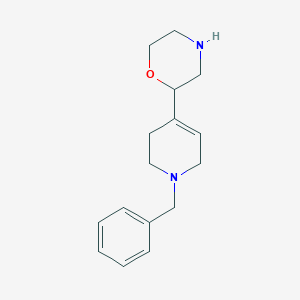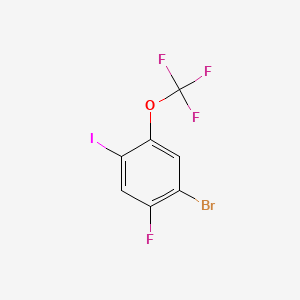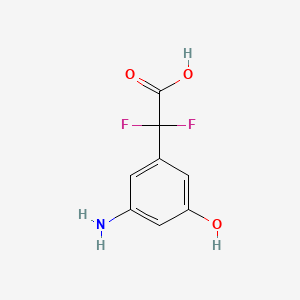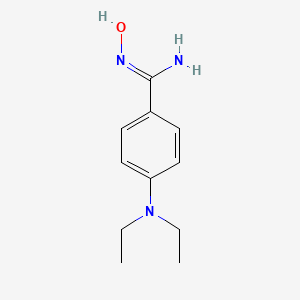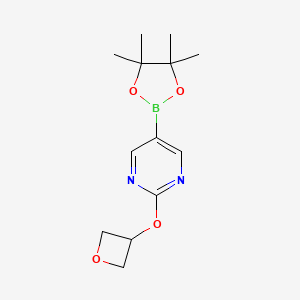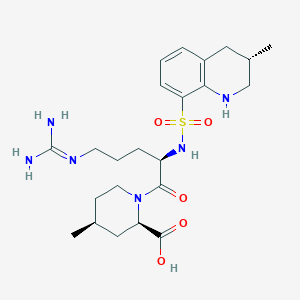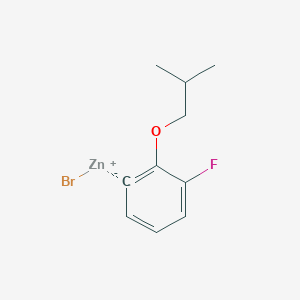
(3-Fluoro-2-i-butyloxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and iso-butyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(3−fluoro−2−iso−butyloxyphenyl)MgBr+ZnCl2→(3−fluoro−2−iso−butyloxyphenyl)ZnBr+MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: Such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: Where the zinc bromide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium catalysts: Commonly used in cross-coupling reactions.
Organic halides: Such as aryl or alkyl halides, which act as electrophilic partners in the reactions.
Inert atmosphere: To prevent oxidation and degradation of the organozinc compound.
Major Products: The major products formed from these reactions are typically biaryl or alkyl-aryl compounds, depending on the nature of the electrophilic partner used in the reaction.
科学研究应用
(3-fluoro-2-iso-butyloxyphenyl)zinc bromide has several applications in scientific research, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical biology: Applied in the modification of biomolecules for studying biological processes.
作用机制
The mechanism of action of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic halide, which facilitate the formation of the carbon-carbon bond.
相似化合物的比较
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
Comparison:
- Reactivity: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the fluoro and iso-butyloxy groups, which can influence the electronic properties of the phenyl ring.
- Selectivity: The compound offers high selectivity in cross-coupling reactions, making it valuable for synthesizing specific organic molecules.
- Applications: While similar compounds may be used in similar types of reactions, (3-fluoro-2-iso-butyloxyphenyl)zinc bromide is particularly noted for its use in the synthesis of complex organic molecules and pharmaceuticals.
This detailed article provides a comprehensive overview of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 050 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-3-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KGUXZRZEEVZVGC-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=[C-]C=CC=C1F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


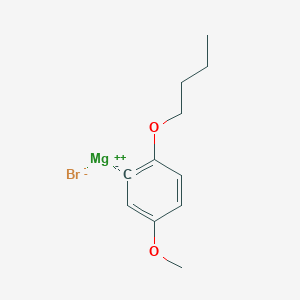
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
